Manifaxine - 135306-42-2

Manifaxine

Catalog Number: EVT-10969078
CAS Number: 135306-42-2
Molecular Formula: C12H15F2NO2
Molecular Weight: 243.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Manifaxine involves several key steps:

  1. Starting Material: The process begins with 3,5-difluorobenzonitrile.
  2. Grignard Reaction: This compound is treated with ethylmagnesium bromide to produce 3,5-difluoropropiophenone.
  3. Bromination: The resultant compound undergoes bromination using dioxane dibromide to yield 3,5-difluorobromopropiophenone.
  4. Condensation and Cyclization: This intermediate is then condensed with DL-Alaninol (2-Aminopropanol) in the presence of 2,6-lutidine, resulting in an amino ketone that spontaneously cyclizes to form Manifaxine .

These steps highlight the complexity of synthesizing Manifaxine, which requires careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Manifaxine has the molecular formula C12H15F2NO2C_{12}H_{15}F_2NO_2 and a molar mass of approximately 243.254 g/mol . Its structure features a morpholine ring and fluorinated phenyl moieties, which contribute to its biological activity.

  • IUPAC Name: The IUPAC name for Manifaxine is not explicitly provided in the sources but can be derived from its structural components.
  • 3D Model: The three-dimensional structure can be visualized using molecular modeling software or online databases like PubChem.
Chemical Reactions Analysis

Reactions and Technical Details

Manifaxine can participate in various chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form hydroxylated derivatives.
  • Reduction: Reduction reactions can modify functional groups within the compound.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The products formed depend on the reaction conditions and reagents used.

Mechanism of Action

Process and Data

As a norepinephrine-dopamine reuptake inhibitor, Manifaxine works by modulating neurotransmitter levels in the brain. It inhibits the reuptake of norepinephrine and dopamine, increasing their availability in synaptic clefts. This mechanism is crucial for enhancing mood and cognitive function, making it a candidate for treating depression and anxiety disorders. Research indicates that this modulation may lead to improved therapeutic outcomes in conditions where these neurotransmitters are implicated.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Manifaxine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: It shows significant solubility in various solvents, which is advantageous for formulation purposes.
  • Stability: Stability tests indicate that it maintains integrity under standard storage conditions.

The specific melting point or boiling point data were not provided but are critical for practical applications in pharmaceutical formulations.

Applications

Scientific Uses

Manifaxine has been primarily researched for its potential applications in treating psychiatric disorders such as depression and attention deficit hyperactivity disorder. Its mechanism as a norepinephrine-dopamine reuptake inhibitor positions it as a candidate for managing conditions where these neurotransmitters play a significant role. Additionally, ongoing research explores its efficacy in treating other mood disorders and cognitive impairments.

Introduction: Historical Context and Development Trajectory of Manifaxine

Discovery and Origin: Structural Optimization from Radafaxine/Bupropion Metabolites

Manifaxine (developmental code name GW-320,659) emerged from deliberate structural optimization efforts by GlaxoSmithKline researchers targeting metabolites of bupropion, a well-established antidepressant. Specifically, scientists focused on radafaxine ((2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride), an active isomer of hydroxybupropion and a major metabolite of bupropion itself. Bupropion’s known efficacy as a norepinephrine-dopamine reuptake inhibitor (NDRI) provided the pharmacological foundation, but its metabolic profile presented opportunities for refinement [1].

The chemical synthesis of manifaxine involved strategic modifications to radafaxine’s core morpholinol structure. Key steps included:

  • Grignard Reaction: 3,5-Difluorobenzonitrile reacted with ethylmagnesium bromide to yield 3,5-difluoropropiophenone.
  • Halogenation: Alpha-keto halogenation using molecular bromine produced 2-bromo-3',5'-difluoropropiophenone.
  • Ring Formation: Intermolecular cyclization with DL-alaninol (2-aminopropanol) generated the final morpholinol structure [1].

This optimization replaced radafaxine’s 3-chlorophenyl group with a 3,5-difluorophenyl moiety and introduced dimethyl substitutions at the morpholinol ring’s 3 and 5 positions. The resulting compound, (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol, exhibited enhanced binding specificity for monoamine transporters. Crucially, positron emission tomography studies of radafaxine had demonstrated slow but prolonged dopamine transporter (DAT) blockade (peak 22% at 4 hours), which correlated with reduced abuse potential compared to faster-acting stimulants like methylphenidate [3]. Manifaxine’s design aimed to retain this kinetic profile while improving metabolic stability and transporter affinity [1] [6].

Table 1: Structural Evolution from Bupropion to Manifaxine

CompoundCore StructureKey ModificationsPrimary Pharmacological Target
BupropionAminoketoneN/ANDRI (non-competitive DAT/NET inhibition)
Hydroxybupropion (metabolite)MorpholinolIntroduction of hydroxyl groupModerate DAT/NET inhibition
Radafaxine(2S,3S)-3,5,5-trimethyl-morpholinolChirally pure isomer; 3-chlorophenylSelective DAT blocker (slow kinetics)
Manifaxine(2S,3S,5R)-3,5-dimethyl-morpholinol3,5-difluorophenyl; dimethyl ring substitutionPotentiated DAT/NET affinity

Pharmaceutical Development by GlaxoSmithKline: Preclinical Rationale and Target Indications

GlaxoSmithKline advanced manifaxine based on compelling preclinical data indicating dual efficacy for attention deficit hyperactivity disorder (ADHD) and obesity. Mechanistic studies confirmed its potent inhibition of dopamine transporters (DAT) and norepinephrine transporters (NET), with significantly higher selectivity over serotonin transporters (SERT)—a profile distinct from serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) like amitifadine or triple reuptake inhibitors in development [5] [6]. This specificity aligned with the neurobiology of ADHD (dopamine/norepinephrine dysregulation) and obesity (dopamine-mediated reward pathways and norepinephrine-induced thermogenesis) [1].

Clinical development progressed to Phase 2 trials for both indications:

  • ADHD: A 2002 randomized controlled trial (n=not specified) demonstrated statistically significant reductions in ADHD symptom scales (p-value unreported) in pediatric patients. Manifaxine was deemed "safe, reasonably effective, and well-tolerated" [1].
  • Obesity: A 2005 pharmacogenetic study (n=unspecified) identified correlations between genetic variants in catecholamine pathways and weight loss response. Patients with specific single-nucleotide polymorphisms exhibited enhanced therapeutic effects, suggesting a personalized medicine application [1] [6].

GlaxoSmithKline’s strategic interest in manifaxine reflected its broader pipeline focus on neuromodulation for high-need therapeutic areas. During this period, the company invested heavily in central nervous system disorders, leveraging structure-activity relationship optimization to refine existing compounds [4] [10].

Table 2: Clinical Trial Outcomes for Manifaxine

IndicationStudy DesignKey Efficacy FindingsPharmacogenetic Insights
ADHD (DeVeaugh-Geiss et al., 2002)Randomized controlled trial (children)Significant reduction in ADHD symptom scoresNot assessed
Obesity (Spraggs et al., 2005)Pharmacogenetic analysisWeight loss in genetically responsive subgroupsPolymorphisms in COMT and SLC6A2 (NET gene) predicted response

Discontinuation Analysis: Strategic Decision-Making in Clinical Development Termination

Despite promising Phase 2 data, GlaxoSmithKline discontinued manifaxine’s development in the mid-2000s. Publicly disclosed reasons included:

  • Modest Efficacy: Clinical results, though statistically significant, were not deemed sufficiently differentiated from existing therapies. Peak DAT blockade (~22%) was substantially lower than cocaine (>50%) or methylphenidate (>70%), potentially limiting therapeutic impact [3] [6].
  • Strategic Portfolio Realignment: GlaxoSmithKline shifted resources toward vaccine development and oncology following its 2015 asset exchange with Novartis. This transaction prioritized platforms with "compelling health economics" and lower commercialization risks [10]. Neuromodulation compounds without clear market dominance or first-in-class potential were deprioritized, as articulated by Moncef Slaoui (Chairman of Vaccines): "The key to success... is that you either need to be the first into something or the biggest in something" [10].
  • Competitive Landscape: Multiple dopamine modulators for obesity (e.g., phenmetrazine, bupropion/naltrexone) and ADHD (e.g., methylphenidate, dasotraline) advanced concurrently, reducing manifaxine’s commercial viability [6] [8].

Notably, the discontinuation was not attributed to safety concerns but to strategic and economic factors. Manifaxine joined other abandoned neuropsychiatric agents in GlaxoSmithKline’s pipeline, including radafaxine and amitifadine, reflecting industry-wide challenges in developing novel monoamine reuptake inhibitors [1] [6]. The compound remains cataloged in pharmacological databases as a discontinued DAT/NET inhibitor with investigational status terminated [1] [6].

Properties

CAS Number

135306-42-2

Product Name

Manifaxine

IUPAC Name

(2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

InChI

InChI=1S/C12H15F2NO2/c1-7-6-17-12(16,8(2)15-7)9-3-10(13)5-11(14)4-9/h3-5,7-8,15-16H,6H2,1-2H3/t7-,8+,12-/m1/s1

InChI Key

OZGPVYJHWWPEFT-RGNHYFCHSA-N

Canonical SMILES

CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O

Isomeric SMILES

C[C@@H]1CO[C@]([C@@H](N1)C)(C2=CC(=CC(=C2)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.